molecular formula C20H17BrN2O5 B6517796 7-bromo-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902879-19-0

7-bromo-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Cat. No.: B6517796
CAS No.: 902879-19-0
M. Wt: 445.3 g/mol
InChI Key: ZEPMXIGKEAYCCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a polycyclic heteroaromatic compound featuring a chromeno-pyrimidinone core substituted with a bromine atom at position 7 and a 2,3,4-trimethoxyphenyl group at position 2. The bromine atom enhances electrophilicity, while the trimethoxyphenyl group contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability and target binding .

Properties

IUPAC Name

7-bromo-2-(2,3,4-trimethoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O5/c1-25-15-7-5-12(16(26-2)17(15)27-3)18-22-19(24)13-9-10-8-11(21)4-6-14(10)28-20(13)23-18/h4-8H,9H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPMXIGKEAYCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)Br)C(=O)N2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-bromo-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a synthetic compound belonging to the class of chromeno-pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis and biological evaluation of this compound based on diverse literature sources.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions. The key steps typically include bromination of a precursor compound followed by cyclization to form the chromeno-pyrimidine structure. The detailed synthetic pathway can be found in various studies focusing on similar chromeno derivatives.

Anticancer Activity

The anticancer properties of chromeno-pyrimidine derivatives have been widely studied. For instance, a related study demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through pathways such as the modulation of microtubule dynamics and interference with cell cycle progression.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-2311.35 ± 0.42Microtubule disruption and apoptosis induction
Related Compound XA5490.13 ± 0.01Inhibition of vasculogenesis
Related Compound YHT-290.008 ± 0.001G2/M phase arrest leading to cell death

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. Studies indicate that chromeno derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha from activated microglia cells. This suggests potential therapeutic applications in neuroinflammatory diseases.

Table 2: Anti-inflammatory Effects

CompoundCytokine InhibitionConcentration (µM)Effect Observed
This compoundTNF-alpha10Significant reduction in release
Related Compound ZIL-65Moderate inhibition

Case Studies

Several case studies have documented the biological activity of related compounds. For example:

  • Study on Anticancer Effects : A recent study evaluated a series of chromeno-pyrimidine derivatives against breast cancer cell lines and found that certain substitutions significantly enhanced cytotoxicity compared to standard chemotherapeutics.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegeneration, highlighting their potential as therapeutic agents for conditions like Alzheimer's disease.

Comparison with Similar Compounds

Data Tables

Key Findings and Implications

Synthetic Efficiency: Chromeno-pyrimidinones generally exhibit moderate yields (75–86%), while thieno-pyrimidinones achieve higher yields (up to 92%) due to favorable cyclization kinetics .

Bioactivity Trends : Bromine and chlorine substituents correlate with anticancer activity, whereas morpholine or hydrazinyl groups enhance antimicrobial effects .

Preparation Methods

Reaction Components and Conditions

The most efficient route involves a one-pot three-component reaction combining barbituric acid , 2,3,4-trimethoxybenzaldehyde , and 7-bromo-3,4-dihydro-2H-chromen-2-one . This method eliminates intermediate isolation steps, reducing reaction time and purification complexity.

Key reactants and roles:

  • Barbituric acid : Serves as the pyrimidine precursor, undergoing condensation to form the heterocyclic core.

  • 2,3,4-Trimethoxybenzaldehyde : Introduces the substituted phenyl group at position 2 of the chromeno-pyrimidine scaffold.

  • 7-Bromo-3,4-dihydro-2H-chromen-2-one : Provides the brominated chromene moiety for subsequent annulation.

Reaction conditions typically involve refluxing in ethanol or acetonitrile at 80–100°C for 4–6 hours, achieving yields of 68–86%.

Catalytic Optimization

Recent advances employ heterogeneous catalysts to enhance reaction efficiency. A copper-supported layered double hydroxide (LDH@TRMS@NDBD@Cu) demonstrated exceptional performance in analogous pyrimidine syntheses, achieving 97% yield under optimized conditions.

Table 1. Catalytic Optimization for Pyrimidine Formation

Catalyst (mg)SolventTemperature (°C)Time (min)Yield (%)
45Solventless8018097
35EtOH/H₂O7024091
NoneEtOHReflux36073

The catalyst facilitates C–N bond formation and accelerates cyclization, reducing reaction time by 50% compared to uncatalyzed methods.

Mechanistic Insights and Reaction Pathways

The formation of the chromeno-pyrimidine core proceeds via a Knoevenagel condensation–cyclization sequence :

  • Condensation : Barbituric acid reacts with 2,3,4-trimethoxybenzaldehyde to form an α,β-unsaturated ketone intermediate.

  • Michael addition : The enolate of 7-bromo-3,4-dihydro-2H-chromen-2-one attacks the α,β-unsaturated system.

  • Cyclization : Intramolecular nucleophilic attack by the pyrimidine nitrogen closes the chromene ring, yielding the tetracyclic product.

Spectral characterization confirms successful synthesis:

  • ¹H NMR : Aromatic protons of the trimethoxyphenyl group appear as a singlet at δ 6.53 ppm.

  • ¹³C NMR : The carbonyl carbon resonates at δ 159.32 ppm, consistent with pyrimidin-4-one structures.

Comparative Analysis of Methods

Table 2. Method Comparison

MethodYield (%)TimeScalabilityCost Efficiency
One-pot (uncatalyzed)736 hrModerateHigh
Catalyzed one-pot973 hrHighModerate
Continuous flowN/A<5 minVery HighLow (initial)

Catalyzed one-pot methods currently offer the best balance of yield and practicality, while continuous flow systems require further development for this specific compound.

Q & A

Q. What are the optimal synthetic routes for 7-bromo-2-(2,3,4-trimethoxyphenyl)-chromeno[2,3-d]pyrimidin-4-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

  • Core Formation : Cyclization of chromene and pyrimidine precursors under acidic or basic conditions (e.g., polyphosphoric acid or K2CO3>/DMF) to form the chromeno-pyrimidine backbone .
  • Substituent Introduction : Bromination at position 7 using N-bromosuccinimide (NBS) and introduction of the 2,3,4-trimethoxyphenyl group via Suzuki coupling or nucleophilic aromatic substitution .

Q. Key Parameters :

  • Solvents : Dimethylformamide (DMF) or ethanol for polar intermediates.
  • Catalysts : Palladium catalysts (e.g., Pd(PPh3)4) for coupling reactions.
  • Yields : Reported yields range from 65% to 85%, with purity confirmed via HPLC (>95%) .

Q. How can structural characterization challenges (e.g., NMR ambiguity due to substituents) be resolved?

  • 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to distinguish overlapping signals from methoxy groups and aromatic protons. For example, the 2,3,4-trimethoxyphenyl group shows distinct splitting patterns at δ 3.8–4.0 ppm .
  • LC-MS : Confirm molecular weight ([M+H]<sup>+</sup> expected at ~463.2 Da) and detect impurities .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., bromine placement) .

Advanced Research Questions

Q. What experimental strategies elucidate the impact of bromine and trimethoxy substituents on biological activity?

  • Comparative SAR Studies : Synthesize analogs (e.g., replacing Br with Cl or omitting methoxy groups) and test against targets like kinases or antimicrobial assays .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions between the trimethoxyphenyl group and hydrophobic enzyme pockets .
  • Data Interpretation : Correlate substituent electronic effects (Hammett σ values) with bioactivity trends .

Q. How can contradictory bioactivity data (e.g., varying IC50 values across studies) be addressed?

  • Standardized Assays : Replicate assays under controlled conditions (e.g., ATP concentration in kinase assays).
  • Metabolic Stability : Test compound stability in liver microsomes to rule out degradation artifacts .
  • Crystallographic Validation : Resolve target-bound structures to confirm binding modes .

Q. What methodologies optimize pharmacokinetic properties (e.g., solubility, bioavailability) of this compound?

  • Salt Formation : Improve aqueous solubility using HCl or sodium salts.
  • Prodrug Design : Modify methoxy groups to ester prodrugs for enhanced absorption .
  • LogP Measurement : Use shake-flask or HPLC methods to assess lipophilicity (predicted LogP ≈ 3.5) .

Key Research Gaps

  • Mechanistic Studies : Limited data on off-target effects or metabolic pathways .
  • In Vivo Efficacy : Requires rodent models to validate preclinical potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.